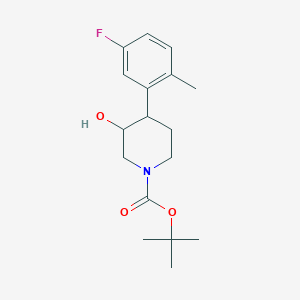

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a 5-fluoro-2-methylphenyl substituent at the 4-position. This compound is structurally characterized by its bicyclic framework, which combines aromatic and heterocyclic moieties.

Properties

Molecular Formula |

C17H24FNO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C17H24FNO3/c1-11-5-6-12(18)9-14(11)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13,15,20H,7-8,10H2,1-4H3 |

InChI Key |

CEHHYZUQHCXNRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2CCN(CC2O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Substitution with the 5-Fluoro-2-Methylphenyl Group: This step involves a substitution reaction where the piperidine ring is reacted with a 5-fluoro-2-methylphenyl halide in the presence of a base.

Addition of the Tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol or alkane.

Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate is used in various scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, synthesis, and functional properties.

Key Insights:

Substituent Effects on Biological Activity: The 5-fluoro-2-methylphenyl group in the target compound contrasts with MAZ1310’s bulky quinazolinone substituent. MAZ1310’s intolerance in assays highlights the sensitivity of biological systems to steric hindrance at the piperidine nitrogen . Electron-withdrawing groups (e.g., trifluoromethyl in EP 1 763 351 B9) enhance stability under acidic conditions but may reduce solubility .

Synthetic Challenges :

- Low yields (e.g., 13% for C37) are common when introducing cyclopropane or other strained substituents, suggesting that the target compound’s synthesis may require optimized protocols .

- Deprotection of tert-butyl groups (e.g., using TFA in EP 1 763 351 B9) is a critical step for generating reactive intermediates .

Structural Diversity and Applications :

- Compounds with methoxycarbonyl or chloro groups (e.g., CAS 1617501-17-3) are often intermediates in drug synthesis, while those with indazolyl or difluoropyrrolidine moieties (e.g., ) may target enzyme inhibition .

Biological Activity

Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate (CAS No. 1354953-20-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H24FNO |

| Molecular Weight | 293.38 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurological and inflammatory pathways. Its structure allows for interactions with receptors and enzymes that modulate cellular signaling pathways, particularly in the context of neuroprotection and anti-inflammatory effects.

Biological Activity

Recent studies have indicated that this compound exhibits significant biological activities, including:

- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD) .

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .

Case Studies and Research Findings

- Neuroprotection Against Aβ Toxicity : A study evaluated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound significantly improved cell viability in the presence of Aβ, suggesting its potential as a therapeutic agent for AD .

- Oxidative Stress Modulation : In vitro experiments revealed that treatment with this compound led to decreased reactive oxygen species (ROS) production and increased antioxidant enzyme activity in neuronal cultures subjected to oxidative stress .

Comparative Analysis

The following table compares the biological activity of this compound with similar compounds:

| Compound | Neuroprotective Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | Moderate | High |

| Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-hydroxypiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols, including alkylation of piperidine derivatives, fluorination, and hydroxylation. For example, tert-butyl piperidine carboxylate intermediates can be functionalized via nucleophilic substitution or coupling reactions under controlled conditions. Key parameters include:

- Temperature : 75–100°C for azide substitution (NaN₃ in DMF) .

- Catalysts : CuI for click chemistry or Pd-based catalysts for cross-coupling .

- Solvents : THF or DMF for polar aprotic conditions .

- Purification : Flash chromatography (30–90% EtOAc/hexanes) to isolate high-purity products .

- Safety : Use protective equipment (gloves, goggles) due to acute toxicity risks (H302, H312, H332) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, δ 7.94 ppm (aromatic protons) and δ 1.50 ppm (tert-butyl group) in CDCl₃ .

- Mass Spectrometry : ESI-MS (e.g., m/z 484.95 [M+H]⁺) validates molecular weight .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves 3D structures, with triclinic P1 symmetry (a = 6.0568 Å, b = 12.0047 Å) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 4) .

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Spill Management : Absorb with sand/vermiculite and dispose via hazardous waste channels .

- Storage : −20°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxy and 4-aryl positions influence biological activity?

- Methodological Answer :

- Chiral Resolution : Use enantiopure tert-butyl (3R,4R) or (3S,4S) precursors via chiral HPLC or asymmetric synthesis .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) to correlate stereochemistry with potency. For example, (3S,4R) derivatives show 10× higher affinity for GPCR kinases than (3R,4S) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in active sites .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Software : ORTEP-III for crystallographic visualization , Gaussian09 for DFT calculations (e.g., Fukui indices for nucleophilic sites) .

- Docking Protocols :

Prepare ligand (SMILES: CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O) using Open Babel .

Grid box centered on target protein’s active site (e.g., 20 ų).

Validate with experimental IC₅₀ data to refine scoring functions .

Q. How can fluorinated analogs of this compound improve metabolic stability in drug development?

- Methodological Answer :

- Synthetic Modifications : Introduce CF₃ groups via Ullmann coupling or electrophilic fluorination .

- In Vitro ADME : Assess hepatic microsomal stability (t₁/₂ > 60 min indicates improved resistance to CYP450 oxidation) .

- Comparative Studies : Tert-butyl 3,3-difluoro derivatives show 2× higher plasma stability than non-fluorinated analogs .

Q. How can researchers resolve contradictory data in reaction yields or biological activity?

- Methodological Answer :

- Reproducibility Checks : Repeat reactions ≥3 times under identical conditions (e.g., 85% yield variance in CuI-catalyzed click chemistry ).

- Orthogonal Validation : Cross-check NMR with LC-MS to confirm product identity .

- Error Analysis : Use statistical tools (e.g., RSD <5% for HPLC purity) and review crystallographic R-factors (e.g., R = 0.043 for high-confidence structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.